molecular formula C26H19N5O3 B11582284 (2E)-2-(1H-benzimidazol-2-yl)-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

Cat. No.: B11582284
M. Wt: 449.5 g/mol
InChI Key: RPKCVDBHCKXICI-SAPNQHFASA-N
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Description

The compound (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[2-(2-METHOXYPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is a complex organic molecule with potential applications in various scientific fields. Its structure includes a benzodiazole moiety, a pyridopyrimidine core, and a methoxyphenoxy group, making it a unique compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[2-(2-METHOXYPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE involves multiple steps, including the formation of the benzodiazole and pyridopyrimidine cores, followed by their coupling. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The benzodiazole moiety can be oxidized under specific conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential interactions with biomolecules can be studied to understand its effects on cellular processes. This can lead to the development of new drugs or therapeutic agents.

Medicine

In medicine, the compound may have potential as a drug candidate due to its unique structure and potential biological activity. Research can focus on its efficacy, safety, and mechanism of action in treating various diseases.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as improved stability, reactivity, or functionality. This can lead to advancements in fields like materials science, nanotechnology, and chemical engineering.

Mechanism of Action

The mechanism of action of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[2-(2-METHOXYPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Understanding these interactions at the molecular level can provide insights into its potential therapeutic applications and guide further research and development.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazole and pyridopyrimidine derivatives, which share structural features and may exhibit similar properties. Examples include:

  • Benzodiazole derivatives used in pharmaceuticals.
  • Pyridopyrimidine compounds with known biological activity.

Uniqueness

The uniqueness of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[2-(2-METHOXYPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE lies in its specific combination of functional groups and structural motifs. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H19N5O3

Molecular Weight

449.5 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

InChI

InChI=1S/C26H19N5O3/c1-16-8-7-13-31-24(16)30-25(34-22-12-6-5-11-21(22)33-2)18(26(31)32)14-17(15-27)23-28-19-9-3-4-10-20(19)29-23/h3-14H,1-2H3,(H,28,29)/b17-14+

InChI Key

RPKCVDBHCKXICI-SAPNQHFASA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C3=NC4=CC=CC=C4N3)OC5=CC=CC=C5OC

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C3=NC4=CC=CC=C4N3)OC5=CC=CC=C5OC

Origin of Product

United States

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